[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone
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Overview
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to produce these compounds .
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperazine derivatives .
Scientific Research Applications
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions . This activation can lead to various cellular responses, including neurite growth and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds are also ligands for alpha1-adrenergic receptors and have similar biological activities.
N-(3,4-Dimethylphenyl)-6-[4-(3-methoxyphenyl)piperazin-1-yl]methyl-1,3,5-triazine-2,4-diamine: This compound shares structural similarities and is used in similar research applications.
Uniqueness
What sets [4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone apart is its specific activation of TRPC channels and its potential therapeutic applications in neuroprotection and wound healing . Its unique combination of piperazine and morpholine moieties also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-4-3-5-16(15(14)2)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIBSZBHRTYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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